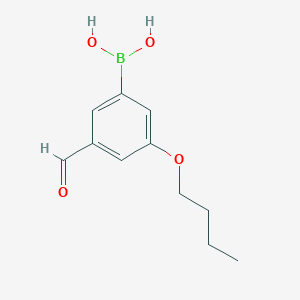

(3-Butoxy-5-formylphenyl)boronic acid

Übersicht

Beschreibung

“(3-Butoxy-5-formylphenyl)boronic acid” is a boronic acid compound with the molecular formula C11H15BO4 . It has a molecular weight of 222.05 g/mol . The compound is also known by other names such as 3-Butoxy-5-formylphenylboronic acid and DTXSID80584818 .

Molecular Structure Analysis

The InChI code for “(3-Butoxy-5-formylphenyl)boronic acid” is InChI=1S/C11H15BO4/c1-2-3-4-16-11-6-9 (8-13)5-10 (7-11)12 (14)15/h5-8,14-15H,2-4H2,1H3 . Its canonical SMILES representation is B (C1=CC (=CC (=C1)OCCCC)C=O) (O)O .

Physical And Chemical Properties Analysis

“(3-Butoxy-5-formylphenyl)boronic acid” has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 6 . The compound has a topological polar surface area of 66.8 Ų . Its exact mass and monoisotopic mass are both 222.1063391 g/mol .

Wissenschaftliche Forschungsanwendungen

Sensing Applications

(3-Butoxy-5-formylphenyl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems . The versatility of boronic acids allows for their use in a variety of sensing contexts, from biological labeling to the detection of specific analytes.

Therapeutic Development

Boronic acids, including (3-Butoxy-5-formylphenyl)boronic acid , have been explored for their potential in therapeutic development. They are particularly useful in the inhibition of serine protease and kinase enzymes, which are implicated in the growth and metastasis of tumor cells . This makes them valuable candidates for cancer treatment research.

Material Science

In the field of material science, (3-Butoxy-5-formylphenyl)boronic acid can be utilized as a building block for creating polymers that respond to environmental stimuli. For instance, polymers incorporating boronic acids can be designed for the controlled release of insulin, making them significant for diabetes management .

Biochemical Tools

Boronic acids serve as powerful biochemical tools. They can interfere with signaling pathways, inhibit enzymes, and facilitate cell delivery systems. Their unique properties allow researchers to manipulate proteins and label cells, providing insights into cellular functions and disease mechanisms .

Analytical Methods

The compound’s ability to form complexes with diols makes it useful in analytical methods such as electrophoresis. It can help in the separation and analysis of glycated molecules, which is important for understanding various biological processes and diseases .

Catalysis

(3-Butoxy-5-formylphenyl)boronic acid: can act as a catalyst in organic synthesis. It is particularly effective in regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This catalytic activity is valuable for creating complex organic molecules with high precision .

Optoelectronics

In optoelectronics, boronic acids are used to develop materials with specific light-emitting or absorbing properties(3-Butoxy-5-formylphenyl)boronic acid could be incorporated into devices that require precise control over light interaction, such as sensors and displays .

Separation Technologies

Finally, the compound’s affinity for diols makes it useful in separation technologies. It can be employed in the development of microparticles for analytical methods, aiding in the separation of complex mixtures into their individual components .

Safety and Hazards

Zukünftige Richtungen

Boronic acids, including “(3-Butoxy-5-formylphenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown various activities such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery systems . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs in the future .

Eigenschaften

IUPAC Name |

(3-butoxy-5-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-2-3-4-16-11-6-9(8-13)5-10(7-11)12(14)15/h5-8,14-15H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIDCSRUHBZBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584818 | |

| Record name | (3-Butoxy-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072951-70-2 | |

| Record name | B-(3-Butoxy-5-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Butoxy-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)